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molecular formula C11H14N2O3 B052323 4-(3-Nitrobenzyl)morpholine CAS No. 123207-57-8

4-(3-Nitrobenzyl)morpholine

Cat. No. B052323
M. Wt: 222.24 g/mol
InChI Key: MORMTYLSFKKOGP-UHFFFAOYSA-N
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Patent
US07875728B2

Procedure details

To a solution of 4-(3-nitrobenzyl)morpholine (2.0 g; 9.0 mmol) in THF/ethanol mixture (1:1, 50 mL) was added a catalytical amount of Raney-Ni and hydrazine hydrate (36.0 mmol) and the mixture was stirred for 15 min at ambient temperature, filtered through a celite pad and the filtrate was evaporated to provide pure 3-morpholin-4-ylmethylphenylamine (2.03 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)([O-])=O.O.NN>C1COCC1.C(O)C.[Ni]>[N:8]1([CH2:7][C:6]2[CH:5]=[C:4]([NH2:1])[CH:16]=[CH:15][CH:14]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1
Name
Quantity
36 mmol
Type
reactant
Smiles
O.NN
Name
THF ethanol
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCOCC1)CC=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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